

# A Technical Guide to Boc-Cystamine: Properties, Applications, and Synthesis Workflow

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## Compound of Interest

Compound Name: *Boc-Cystamine*

Cat. No.: *B1681949*

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For Researchers, Scientists, and Drug Development Professionals

**Boc-Cystamine** is a pivotal chemical compound in the fields of medicinal chemistry and biochemistry, primarily recognized for its role as a cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs). Its unique structural features, including a disulfide bond and a tert-butyloxycarbonyl (Boc) protecting group, make it an invaluable tool in the development of targeted therapeutics. This guide provides an in-depth overview of **Boc-Cystamine**'s molecular characteristics, its applications in research and drug development, and a conceptual workflow for its use.

## Core Molecular and Physical Properties

**Boc-Cystamine** and its derivatives are characterized by specific molecular weights and formulas that are crucial for stoichiometric calculations in synthetic chemistry. The properties of **Boc-Cystamine** and a closely related compound, Di-**Boc-Cystamine**, are summarized below for easy comparison.

Compound	Molecular Formula	Molecular Weight (g/mol )	CAS Number
Boc-Cystamine	C <sub>9</sub> H <sub>20</sub> N <sub>2</sub> O <sub>2</sub> S <sub>2</sub>	252.40[1][2]	485800-26-8[1]
Boc-Cystamine Hydrochloride	C <sub>9</sub> H <sub>21</sub> ClN <sub>2</sub> O <sub>2</sub> S <sub>2</sub>	288.9[3]	93790-49-9[3]
Di-Boc-Cystamine	C <sub>14</sub> H <sub>28</sub> N <sub>2</sub> O <sub>4</sub> S <sub>2</sub>	352.5[4]	67385-10-8[4]
Boc-cystamine-suc-OH	C <sub>13</sub> H <sub>24</sub> N <sub>2</sub> O <sub>5</sub> S <sub>2</sub>	352.5[5]	946849-79-2[5]

## Applications in Drug Development and Research

**Boc-Cystamine**'s utility stems from its unique chemical structure, which allows for stable linkages that can be cleaved under specific physiological conditions. This property is particularly advantageous in the design of sophisticated drug delivery systems.

1. Antibody-Drug Conjugates (ADCs): The primary application of **Boc-Cystamine** is as a cleavable linker in the synthesis of ADCs.[1][2] ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells. **Boc-Cystamine** connects the antibody, which provides targeting specificity, to the cytotoxic drug. The disulfide bond within the **Boc-Cystamine** linker is stable in the bloodstream but is readily cleaved in the reducing environment inside a cell, ensuring the controlled release of the drug at the target site.[1]

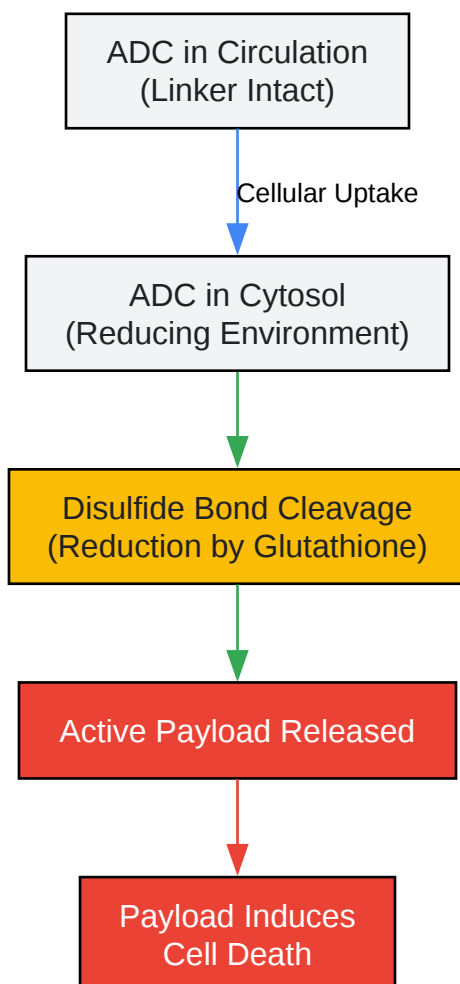
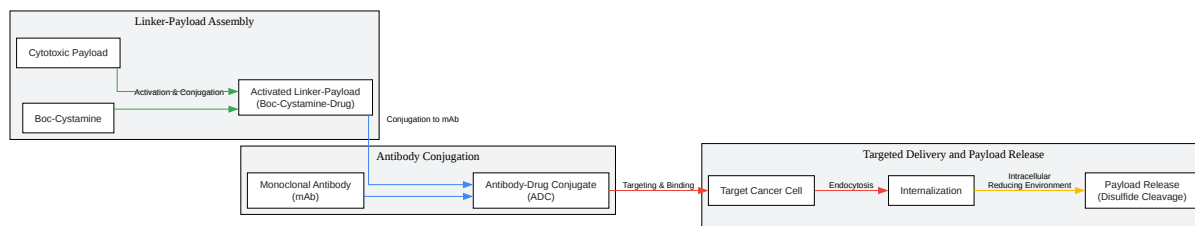
2. Bioconjugation and Peptide Synthesis: The Boc protecting group allows for the selective modification of one of the amine groups in cystamine, making it a valuable reagent in peptide synthesis and bioconjugation.[6][7] Researchers use **Boc-Cystamine** to create stable linkages between various biomolecules, such as proteins and peptides, to therapeutic or imaging agents.[5][6] This enhances the targeted delivery and efficacy of these agents.[7]

3. Antioxidant and Oxidative Stress Research: Due to its disulfide bond, **Boc-Cystamine** and its parent molecule, cystamine, are involved in research related to oxidative stress.[6][7] Cysteamine, a related compound, has been shown to increase intracellular glutathione levels, thereby helping to restore the cellular redox balance.[8] **Boc-Cystamine** is used as a tool to

study the effects of modulating intracellular cysteine levels and their impact on cellular responses to oxidative stress.[8]

## Conceptual Workflow: Boc-Cystamine in ADC Synthesis

The following diagram illustrates the logical workflow of utilizing **Boc-Cystamine** as a linker in the construction of an Antibody-Drug Conjugate. This process involves the sequential attachment of the linker to the cytotoxic drug and then the conjugation of the drug-linker complex to a monoclonal antibody.



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